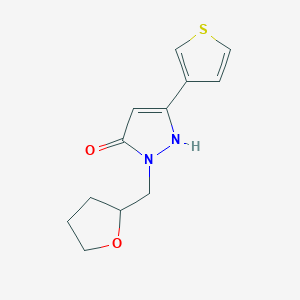

1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

2-(oxolan-2-ylmethyl)-5-thiophen-3-yl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c15-12-6-11(9-3-5-17-8-9)13-14(12)7-10-2-1-4-16-10/h3,5-6,8,10,13H,1-2,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXODFYPEHMPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C=C(N2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol, a compound with the CAS number 2097952-84-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 250.32 g/mol. The structural components include:

- Tetrahydrofuran moiety : This five-membered ether ring can influence solubility and pharmacokinetics.

- Thiophene ring : A heterocyclic aromatic system known for enhancing biological activity through π-stacking interactions.

The chemical structure can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activities. For instance, compounds similar to 1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Enzyme Inhibition

Research has demonstrated that pyrazole derivatives can inhibit enzymes such as alpha-amylase, with IC50 values indicating potent activity. For example, related compounds have shown IC50 values ranging from to mg/mL, outperforming standard inhibitors like acarbose . This suggests that 1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol may also possess similar enzyme inhibitory properties.

Anti-inflammatory Activity

Pyrazole compounds have been investigated for their anti-inflammatory effects, with some derivatives showing comparable activity to established anti-inflammatory drugs such as indomethacin . The presence of specific substituents on the pyrazole ring can significantly enhance this activity.

Structure-Activity Relationship (SAR)

The biological activity of 1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol can be influenced by various structural modifications:

| Structural Feature | Effect on Activity |

|---|---|

| Tetrahydrofuran moiety | Enhances solubility and bioavailability |

| Thiophene substitution | Increases interaction with biological targets |

| Hydroxyl groups | May enhance hydrogen bonding with target enzymes |

Study on Antifungal Activity

A study focusing on pyrazole-tetrazole hybrids revealed that certain structural modifications led to antifungal activity against strains like Aspergillus niger and Penicillium digitatum. These findings suggest that the incorporation of thiophene and tetrahydrofuran moieties may enhance antifungal properties .

In Vivo Studies

In vivo studies involving related pyrazole compounds have demonstrated anti-inflammatory effects in animal models. The compounds exhibited significant reductions in edema comparable to standard treatments, indicating their potential therapeutic applications .

Scientific Research Applications

Organic Synthesis

1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it a versatile building block for constructing complex organic molecules.

Common Reactions:

- Oxidation: Typically performed using agents like potassium permanganate (KMnO₄) under acidic conditions.

- Reduction: Can be achieved using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C).

These reactions facilitate the development of new compounds with potential applications in pharmaceuticals and materials science.

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and antifungal domains. Pyrazole derivatives are recognized for their pharmacological properties, including anti-inflammatory and antitumor effects.

Case Study: Antifungal Activity

A study demonstrated that related pyrazole derivatives displayed significant antifungal properties against various strains, with inhibition zones ranging from 12 to 16 mm. This suggests that 1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol may possess similar antifungal capabilities.

Alpha-Amylase Inhibition

Another area of interest is the inhibition of alpha-amylase, crucial for managing diabetes by slowing carbohydrate digestion. Comparative studies on pyrazole derivatives showed that some exhibited potent alpha-amylase inhibition, indicating potential therapeutic applications for this compound in diabetes management.

Industrial Applications

The unique properties of 1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol make it suitable for various industrial applications, particularly in materials science. Its structural characteristics can enhance the performance of polymers and coatings.

Example Applications:

- Advanced Polymers: Utilized in the development of high-performance materials with improved mechanical properties.

Comparison with Similar Compounds

Table 1: Key Pyrazole Derivatives for Comparison

Key Findings and Trends

However, the isopropyl analogue has a higher predicted boiling point (336.3°C vs. Aminoethyl and piperidinyl substituents () introduce basic nitrogen atoms, which may improve water solubility or enable salt formation. However, data on these derivatives remain sparse.

Biological Relevance :

- Pyrazole derivatives with aryl substituents (e.g., 4-fluorophenyl in ) show promise in medicinal chemistry. For instance, 3-(4-fluorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol (compound 16 in ) was synthesized as part of a study on PD-1/PD-L1 inhibitors, highlighting the role of electron-withdrawing groups in enhancing bioactivity.

- The tetrazole-thioether hybrid in demonstrates the incorporation of sulfur and nitrogen-rich moieties, which are common in agrochemicals and antivirals. Its higher molecular weight (354.40 g/mol) and melting point (173.1°C) suggest robust crystalline stability .

Yields for such compounds range from 66–95%, depending on the substituents .

Preparation Methods

Key Synthetic Steps:

Pyrazole Core Formation: Pyrazoles are commonly synthesized via the condensation of hydrazines with 1,3-dicarbonyl compounds or equivalents, often under reflux in ethanol or other polar solvents. The 5-hydroxy substitution suggests the use of β-ketoesters or β-diketones that can tautomerize to give the hydroxy-pyrazole.

N1-Substitution with Tetrahydrofuran-2-ylmethyl: Introduction of the tetrahydrofuran-2-ylmethyl group at the nitrogen can be achieved by alkylation of the pyrazol-5-ol with a suitable tetrahydrofuran-2-ylmethyl halide (e.g., bromide or chloride) under basic conditions, typically using potassium carbonate or similar bases in polar aprotic solvents like tetrahydrofuran (THF).

C3-Substitution with Thiophen-3-yl: The thiophene substituent at C3 can be introduced either by using a thiophen-3-yl-substituted precursor in the pyrazole ring formation step or by cross-coupling reactions (e.g., Suzuki or Stille coupling) if the pyrazole core is functionalized with a suitable leaving group at C3.

Detailed Preparation Methodology

Pyrazole Ring Construction

Starting Materials: Hydrazine derivatives and β-diketones or β-ketoesters with appropriate substitution.

Reaction Conditions: Reflux in ethanol or methanol for 3–6 hours, monitoring by thin-layer chromatography (TLC).

Example: Reaction of hydrazine hydrate with 1-(thiophen-3-yl)-1,3-diketone analogues to form the pyrazol-5-ol core with thiophen-3-yl substitution at C3.

N1-Alkylation with Tetrahydrofuran-2-ylmethyl

Reagents: Tetrahydrofuran-2-ylmethyl bromide or chloride; base such as potassium carbonate.

Solvent: Anhydrous tetrahydrofuran or dimethylformamide (DMF).

Procedure: Stirring the pyrazol-5-ol intermediate with the alkyl halide and base at room temperature or slightly elevated temperatures (25–50 °C) for 6–12 hours.

Purification: Filtration, solvent removal under reduced pressure, and recrystallization from ethanol or ethyl acetate.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine hydrate + β-diketone | Ethanol | Reflux (~78 °C) | 3–6 hours | 70–85 | TLC monitoring; crude product isolated |

| N1-Alkylation | Tetrahydrofuran-2-ylmethyl bromide + K2CO3 | Anhydrous THF or DMF | 25–50 °C | 6–12 hours | 60–75 | Base-mediated SN2 alkylation |

| C3-Substitution (if post-pyrazole) | Pd-catalyst, thiophen-3-yl boronic acid, base | Toluene/dioxane | 80–110 °C | 12–24 hours | 65–80 | Suzuki coupling under inert atmosphere |

Analytical and Purification Techniques

Monitoring: TLC with solvent systems such as toluene:ethyl acetate mixtures; HPLC for purity assessment.

Characterization: Nuclear Magnetic Resonance (1H NMR, 13C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirm structure and substitution pattern.

Purification: Recrystallization from ethanol or ethyl acetate; column chromatography on silica gel may be used for intermediates.

Research Findings and Notes

The use of anhydrous tetrahydrofuran as a solvent for alkylation reactions is preferred due to its ability to dissolve both organic and inorganic reagents and its compatibility with base-mediated SN2 reactions.

Alkylation at the pyrazole nitrogen is regioselective under controlled conditions, avoiding over-alkylation or O-alkylation.

Thiophene substitution at C3 is best introduced during the pyrazole formation step if possible, to avoid additional cross-coupling steps, which require palladium catalysts and inert atmosphere handling.

Reaction yields vary depending on the purity of starting materials and reaction times but typically range from 60% to 85% for each step.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Pyrazole core synthesis | Hydrazine + β-diketone, reflux ethanol | Straightforward, high yield | Requires control of substitution |

| N1-Alkylation | Tetrahydrofuran-2-ylmethyl halide + K2CO3, anhydrous THF | Regioselective, mild conditions | Possible side reactions if moisture present |

| C3-Substitution (if post-pyrazole) | Pd-catalyzed Suzuki coupling | Versatile, allows diverse thiophene derivatives | Requires palladium catalyst, inert atmosphere |

Q & A

Basic: What are the recommended synthetic routes for 1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol, and how can regioselectivity be ensured during pyrazole ring formation?

Answer:

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For regioselectivity:

- Use microwave-assisted synthesis to enhance reaction efficiency and control, as demonstrated in similar pyrazole derivatives (e.g., 3- and 4-substituted triazoles) .

- Employ directed lithiation or protecting group strategies to guide substituent placement. For example, boron trifluoride etherate can stabilize intermediates during diazonium salt formation, as seen in triazole-pyrazole hybrids .

- Validate regiochemistry via ¹H NMR (e.g., coupling constants for pyrazole protons) and X-ray crystallography using SHELX software for structural refinement .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties and reactivity of 1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol?

Answer:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to analyze:

- Frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer interactions and stability .

- Electrostatic potential maps to identify nucleophilic/electrophilic sites, critical for designing further functionalization (e.g., sulfonation or alkylation) .

- Compare computed IR/NMR spectra with experimental data to validate structural assignments, as done for thiophene-triazole derivatives .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC experiments. Thiophene protons typically resonate at δ 6.8–7.5 ppm, while pyrazole-OH appears as a broad singlet (~δ 10–12 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error. For example, similar pyrazole-thiophene compounds show adducts at m/z 290–330 .

- HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: 10–90% acetonitrile/water, 0.1% formic acid) .

Advanced: How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

Answer:

- Modify substituents : Replace the tetrahydrofuran group with piperazine or 4-methylpiperazine to enhance cytotoxicity, as seen in antileukemic pyrazolines (e.g., IC₅₀ values of 2.1–4.8 µM in HL-60 cells) .

- Introduce fluorinated groups : Substitute the hydroxyl group with -CF₃ to improve metabolic stability and membrane permeability, leveraging strategies from fluorinated tetrahydrofuran analogs .

- Evaluate apoptosis mechanisms : Use caspase-3/7 activation assays and Annexin V/PI staining to quantify apoptotic pathways .

Basic: What are the key challenges in crystallizing this compound, and how can they be addressed?

Answer:

- Low crystallinity : Often due to flexible tetrahydrofuran and thiophene moieties. Solutions:

- Hydrogen bonding : The pyrazole-OH group can form intermolecular bonds; co-crystallize with acetic acid to stabilize the lattice .

Advanced: How does the compound’s thiophene moiety influence its electronic interactions in supramolecular assemblies?

Answer:

- π-π stacking : Thiophene’s aromaticity enables interactions with aromatic residues in protein targets or metal-organic frameworks (MOFs).

- Coordination chemistry : The sulfur atom can bind to transition metals (e.g., Pd, Cu) for catalytic applications. For example, thiophene-pyrazole ligands in Pd complexes show enhanced catalytic activity in cross-coupling reactions .

- DFT analysis : Calculate Mulliken charges on sulfur to predict metal-binding affinity .

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiophene ring.

- Hydrolysis risk : The tetrahydrofuran-linked methyl group is prone to oxidation. Use inert atmospheres (N₂/Ar) during handling and add antioxidants (e.g., BHT) to solutions .

- Purity monitoring : Conduct TLC (silica gel, ethyl acetate/hexane) every 3 months to detect degradation .

Advanced: How can mechanistic studies elucidate the compound’s role in modulating kinase or HDAC pathways?

Answer:

- Kinase inhibition assays : Screen against a panel of kinases (e.g., JAK2, EGFR) using ADP-Glo™ or fluorescence polarization. Compare with tetrahydro-β-carboline HDAC inhibitors, which show IC₅₀ values <100 nM .

- Molecular docking : Use AutoDock Vina to model interactions with HDAC active sites. Focus on zinc-binding groups (e.g., hydroxamates) for inspiration .

- Transcriptomic profiling : Apply RNA-seq to identify differentially expressed genes in treated cells (e.g., K562 leukemia models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.